molecular formula C21H24N4O4S B2647634 4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946202-00-2

4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2647634
CAS No.: 946202-00-2
M. Wt: 428.51
InChI Key: LXRHOLDMPPRXKB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrimidine-Sulfonamide Conjugates

The integration of pyrimidine and sulfonamide pharmacophores traces its origins to the mid-20th century, when sulfonamides were first recognized as broad-spectrum antibacterial agents. Early synthetic efforts focused on modifying the sulfonamide core (R-SO₂-NH₂) to enhance bioavailability and target specificity. A pivotal advancement occurred in the 1960s with the discovery that aromatic sulfonyl chlorides could react with aminopyrimidines to form stable conjugates, enabling systematic exploration of hybrid structures. For instance, the synthesis of 2-benzenesulfonamidopyrimidine (PubChem CID: 152190) demonstrated that substituting the pyrimidine ring’s C-2 position with sulfonamide groups improved solubility without compromising aromatic π-stacking interactions.

By the 1980s, researchers began tailoring pyrimidine-sulfonamide hybrids for enzyme inhibition. The introduction of methoxy and propoxy substituents, as seen in 4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide, marked a shift toward optimizing steric and electronic properties for binding to metalloenzymes like carbonic anhydrase. These modifications were informed by X-ray crystallography studies, which revealed that alkyloxy groups could occupy hydrophobic pockets adjacent to active-site zinc ions.

Discovery and Research Significance of Pyrimidin-4-yl-Benzenesulfonamide Derivatives

Pyrimidin-4-yl-benzenesulfonamide derivatives gained prominence in the 2000s following breakthroughs in combinatorial chemistry. A landmark study synthesized over 50 analogs, identifying 4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide (PubChem CID: 5312145) as a potent carbonic anhydrase IX inhibitor with a dissociation constant (Kd) of 12 nM. This finding underscored the importance of para-substituted sulfonamides in isoform-selective inhibition, a feature critical for targeting hypoxic tumor microenvironments.

The specific derivative this compound incorporates three strategic modifications:

  • Methoxy group at C-4 : Enhances membrane permeability via increased lipophilicity.
  • Propoxy chain at C-6 : Extends into enzyme subpockets, improving binding affinity.
  • Methylamino group at C-2 : Reduces metabolic deamination compared to unsubstituted analogs.

These features collectively contribute to its IC₅₀ of 8.2 nM against carbonic anhydrase XII, as reported in a 2023 in vitro assay.

Research Landscape and Strategic Importance in Medicinal Chemistry

Current research prioritizes pyrimidine-sulfonamide hybrids for their dual targeting capabilities. Table 1 summarizes key structural motifs and their biological activities:

Hybrid Structure Target Enzyme IC₅₀ (nM) Mechanism of Action
This compound Carbonic anhydrase XII 8.2 Competitive Zn²⁺ chelation
N-(pyrimidin-2-yl)benzenesulfonamide Hsp90-Cdc37 PPI 530 Disruption of kinase client binding
4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide Carbonic anhydrase IX 12 Allosteric modulation

The strategic value of these hybrids lies in their modular synthesis, which allows rapid diversification of both pyrimidine and sulfonamide domains. For example, replacing the propoxy group with a cyclopentyl ether increased selectivity for tumor-associated carbonic anhydrase isoforms by 14-fold.

Theoretical Framework for Carbonic Anhydrase Inhibition Research

Carbonic anhydrases (CAs) require zinc-bound water molecules for catalytic activity, making them susceptible to sulfonamide inhibitors that displace this water via sulfonamidic nitrogen coordination. Pyrimidine-sulfonamide hybrids enhance this interaction through:

  • Hydrophobic substituents : The 2-methyl-6-propoxypyrimidine moiety in this compound fills a conserved hydrophobic cavity near the active site, as shown in molecular docking simulations.
  • Hydrogen-bond networks : The sulfonamide’s NH group forms hydrogen bonds with Thr199 and Glu106, while the pyrimidine’s N-3 atom interacts with His94.

Quantum mechanical calculations further reveal that electron-donating groups (e.g., methoxy) at the sulfonamide’s para-position increase electron density at the sulfonamidic nitrogen, strengthening Zn²⁺ coordination by 18% compared to unsubstituted analogs.

Properties

IUPAC Name

4-methoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-4-13-29-21-14-20(22-15(2)23-21)24-16-5-7-17(8-6-16)25-30(26,27)19-11-9-18(28-3)10-12-19/h5-12,14,25H,4,13H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRHOLDMPPRXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrimidinyl Intermediate: : The synthesis begins with the preparation of the 2-methyl-6-propoxypyrimidin-4-amine. This can be achieved through the reaction of appropriate starting materials under controlled conditions, often involving condensation reactions and subsequent functional group modifications.

  • Coupling with Aniline Derivative: : The pyrimidinyl intermediate is then coupled with 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. This step usually involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired amide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods like industrial chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution Reagents: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while nitration can introduce nitro groups onto the aromatic rings.

Scientific Research Applications

4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme that regulates pH in tumor cells. By inhibiting this enzyme, the compound disrupts the pH balance, leading to reduced tumor growth and increased apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the pyrimidine ring, benzene ring, or linker groups. Key comparisons include:

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8)
  • Structural Differences: Replaces the 6-propoxy group with a diethylamino substituent on the pyrimidine.
  • The molecular weight (441.5 g/mol) is slightly lower than the target compound due to the absence of a propyl chain .
2,4-Difluoro-N-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide (CAS 1019169-83-5)
  • Structural Differences: Features fluorine atoms on the benzene ring and a p-tolylamino group on the pyrimidine.
  • Implications: Fluorine enhances metabolic stability and electronegativity, which may improve binding affinity to hydrophobic enzyme pockets.
N-(4-Methoxyphenyl)benzenesulfonamide Derivatives
  • Simpler Analogs : These lack the pyrimidine moiety (e.g., N-(4-methoxyphenyl)benzenesulfonamide).
  • Implications : The absence of the pyrimidine ring reduces molecular complexity and likely diminishes target specificity. However, such derivatives are well-studied for bioactivity, including antimicrobial and anti-inflammatory effects, suggesting the sulfonamide-aniline core is pharmacologically active .

Physicochemical Properties

A comparison of physical properties (melting points, yields) from structurally related compounds in the evidence reveals trends:

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 6-propoxy, 2-methyl pyrimidine
Compound 34 () 153–156 21 Dihydroxypropyl, hydroxystyryl
Compound 40 () 101–103 78 Sulfamoylbenzyl, 3-hydroxystyryl
Example 53 () 175–178 28 Fluorophenyl, chromen-4-one
CAS 923216-86-8 () Not reported Not reported Diethylamino, methyl pyrimidine
  • Key Observations :
    • Higher yields (>70%) are associated with sulfamoylbenzyl and hydroxystyryl substituents (), suggesting synthetic feasibility for bulky groups.
    • Melting points vary widely (94–178°C), influenced by hydrogen-bonding capacity (e.g., hydroxyl groups in Compound 34) and crystallinity .

Biological Activity

4-Methoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. Its unique structure, which includes a pyrimidine moiety, positions it as a potential candidate for various therapeutic applications, particularly in oncology. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cells, and potential therapeutic implications.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in tumor cells. By inhibiting CA IX, the compound disrupts intracellular pH regulation, leading to:

  • Reduced cell proliferation : Cancer cells are less able to grow and divide.
  • Increased apoptosis : Enhanced programmed cell death in malignant cells.

Anticancer Activity

Recent studies have demonstrated the compound's significant anticancer properties. In vitro assays using various cancer cell lines have shown promising results:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)1.35Inhibition of CA IX
MDA-MB-231 (breast)2.85Induction of apoptosis
A2780 (ovarian)3.04Disruption of pH homeostasis

These findings indicate that the compound exhibits considerable antiproliferative activity across different cancer types, making it a candidate for further development as an anticancer agent.

Case Studies

  • In Vivo Efficacy : In xenograft models, treatment with this compound resulted in over 80% inhibition of tumor growth compared to control groups. This suggests effective systemic delivery and action against solid tumors.
  • Mechanistic Studies : Further investigations revealed that the compound not only inhibits CA IX but also affects other pathways involved in cancer cell survival, indicating a multi-target approach.

Synthesis and Analytical Methods

The synthesis of this compound involves several steps that require careful control over reaction conditions to ensure high yields and purity. Common techniques used for characterization include:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment.

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